molecular formula C14H15NO2S B7463514 2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine

2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine

Cat. No. B7463514
M. Wt: 261.34 g/mol
InChI Key: WIWZBLGPSVXDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine, commonly referred to as DMS-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfones and has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

DMS-1 has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its anticancer properties. Studies have shown that DMS-1 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. In material science, DMS-1 has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, DMS-1 has been used as a reagent for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of DMS-1 is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase. DMS-1 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMS-1 has been shown to have both biochemical and physiological effects. In vitro studies have shown that DMS-1 can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that DMS-1 can inhibit the growth of tumors in animal models. DMS-1 has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMS-1 in lab experiments is its high purity and stability. DMS-1 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DMS-1 is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be implemented.

Future Directions

There are several future directions for research on DMS-1. One area of interest is the development of novel anticancer drugs based on the structure of DMS-1. Another area of interest is the synthesis of new materials with unique properties using DMS-1 as a building block. Additionally, further studies are needed to fully understand the mechanism of action of DMS-1 and its potential applications in other fields of scientific research.
In conclusion, DMS-1 is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis, make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of DMS-1 involves the reaction of 2-chloropyridine with 3,4-dimethylbenzylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DMS-1 as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

2-[(3,4-dimethylphenyl)methylsulfonyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-6-7-13(9-12(11)2)10-18(16,17)14-5-3-4-8-15-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWZBLGPSVXDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CS(=O)(=O)C2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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